molecular formula C24H20ClN3O2S B300016 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

Numéro de catalogue B300016
Poids moléculaire: 450 g/mol
Clé InChI: VLPRORBEWKUXPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome system (UPS) and regulates the degradation of proteins involved in cell cycle progression, DNA repair, and apoptosis.

Applications De Recherche Scientifique

MLN4924 has been extensively studied for its potential applications in cancer therapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide is essential for the activation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of many proteins involved in cancer cell proliferation and survival. MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, leading to the stabilization of CRL substrates and the induction of apoptosis in cancer cells. MLN4924 has shown promising results in preclinical studies, and several clinical trials are ongoing to evaluate its safety and efficacy in cancer patients.

Mécanisme D'action

MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide by binding to its active site and preventing the activation of NEDD8, a small ubiquitin-like protein that is essential for the activation of CRLs. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide leads to the accumulation of CRL substrates, including the tumor suppressor protein p27, which promotes cell cycle arrest and apoptosis. MLN4924 also induces the accumulation of DNA damage response proteins, such as γH2AX and 53BP1, leading to the activation of the DNA damage response pathway and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer cells. MLN4924 also inhibits tumor growth in xenograft models of human cancer. In addition, MLN4924 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy. MLN4924 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

MLN4924 is a potent and selective inhibitor of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, making it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. MLN4924 has been used to study the effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide inhibition on the proteasome, DNA damage response, and cell cycle progression. However, MLN4924 has some limitations for lab experiments. MLN4924 has a short half-life in vivo, which may limit its efficacy in animal models and clinical trials. MLN4924 also has off-target effects on other enzymes that use ATP as a substrate, such as casein kinase 2 and PIM kinases.

Orientations Futures

For MLN4924 research include the identification of biomarkers that can predict response to treatment, the optimization of dosing regimens, and the development of combination therapies that can enhance the efficacy of MLN4924. MLN4924 may also have potential applications in other diseases, such as neurodegenerative disorders, where UPS dysfunction has been implicated in disease pathogenesis.

Méthodes De Synthèse

MLN4924 is a synthetic compound that was first described in 2009 by Soucy et al. The synthesis of MLN4924 involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. This intermediate is then reacted with 2-cyanophenylsulfanyl chloride to produce N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

Propriétés

Nom du produit

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

Formule moléculaire

C24H20ClN3O2S

Poids moléculaire

450 g/mol

Nom IUPAC

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-cyanophenyl)sulfanylbenzamide

InChI

InChI=1S/C24H20ClN3O2S/c25-20-15-18(9-10-21(20)28-11-13-30-14-12-28)27-24(29)19-6-2-4-8-23(19)31-22-7-3-1-5-17(22)16-26/h1-10,15H,11-14H2,(H,27,29)

Clé InChI

VLPRORBEWKUXPP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

SMILES canonique

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.